
(5-(Pyrrolidin-1-ylsulfonyl)thiophen-3-yl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(5-(Pyrrolidin-1-ylsulfonyl)thiophen-3-yl)methanol is a chemical compound that features a thiophene ring substituted with a pyrrolidinylsulfonyl group and a methanol group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (5-(Pyrrolidin-1-ylsulfonyl)thiophen-3-yl)methanol typically involves the sulfonylation of a thiophene derivative followed by the introduction of a pyrrolidine group. The reaction conditions often require the use of a sulfonyl chloride and a base to facilitate the sulfonylation process. The final step involves the reduction of the intermediate to yield the methanol derivative.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
(5-(Pyrrolidin-1-ylsulfonyl)thiophen-3-yl)methanol can undergo various types of chemical reactions, including:
Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid.
Reduction: The sulfonyl group can be reduced to a sulfide.
Substitution: The thiophene ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic substitution reactions often require the presence of a strong acid catalyst.
Major Products
Oxidation: Aldehyde or carboxylic acid derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted thiophene derivatives depending on the electrophile used.
Aplicaciones Científicas De Investigación
(5-(Pyrrolidin-1-ylsulfonyl)thiophen-3-yl)methanol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials with unique electronic properties.
Mecanismo De Acción
The mechanism of action of (5-(Pyrrolidin-1-ylsulfonyl)thiophen-3-yl)methanol involves its interaction with specific molecular targets. The pyrrolidinylsulfonyl group can interact with enzymes or receptors, potentially inhibiting their activity. The thiophene ring can also participate in π-π interactions with aromatic residues in proteins, affecting their function.
Comparación Con Compuestos Similares
Similar Compounds
- (5-(Morpholin-1-ylsulfonyl)thiophen-3-yl)methanol
- (5-(Piperidin-1-ylsulfonyl)thiophen-3-yl)methanol
- (5-(Azepan-1-ylsulfonyl)thiophen-3-yl)methanol
Uniqueness
(5-(Pyrrolidin-1-ylsulfonyl)thiophen-3-yl)methanol is unique due to the presence of the pyrrolidinylsulfonyl group, which imparts specific electronic and steric properties. This makes it distinct from other similar compounds and can result in different biological activities and chemical reactivity.
Propiedades
Fórmula molecular |
C9H13NO3S2 |
|---|---|
Peso molecular |
247.3 g/mol |
Nombre IUPAC |
(5-pyrrolidin-1-ylsulfonylthiophen-3-yl)methanol |
InChI |
InChI=1S/C9H13NO3S2/c11-6-8-5-9(14-7-8)15(12,13)10-3-1-2-4-10/h5,7,11H,1-4,6H2 |
Clave InChI |
WICKVWLWOULSTB-UHFFFAOYSA-N |
SMILES canónico |
C1CCN(C1)S(=O)(=O)C2=CC(=CS2)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


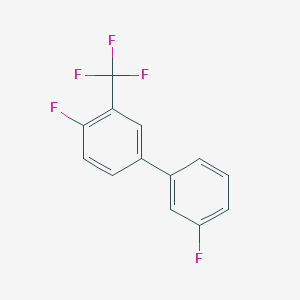
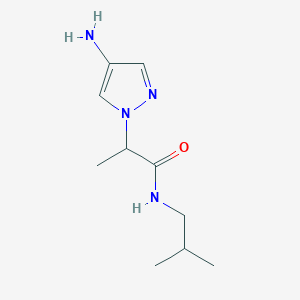
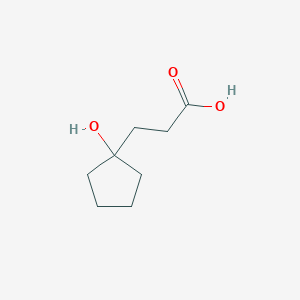
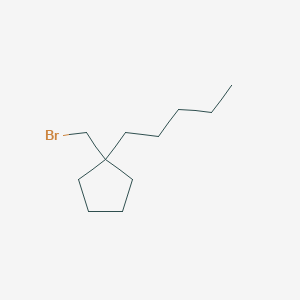
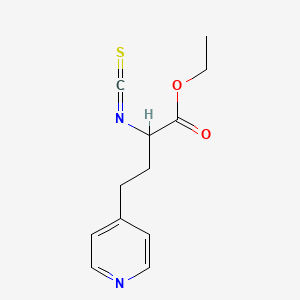
![1,3,5-trimethyl-4-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]-1H-pyrazole](/img/structure/B13634855.png)
![1-{2-iodo-4H,6H,7H-thieno[3,2-c]pyran-4-yl}methanaminehydrochloride](/img/structure/B13634859.png)
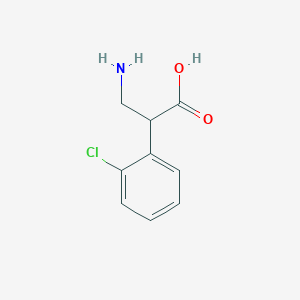
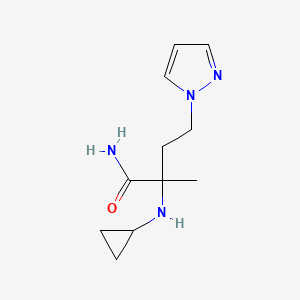
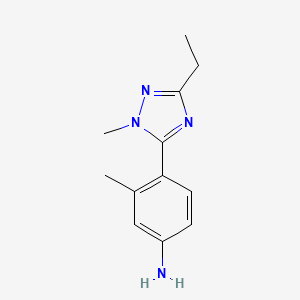


![5-[(Cyclohexyloxy)methyl]quinolin-8-ol](/img/structure/B13634913.png)

